molecular formula C11H9ClN2O2 B8814832 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde oxime

2-Chloro-6-methoxy-3-quinolinecarboxaldehyde oxime

Cat. No. B8814832
M. Wt: 236.65 g/mol
InChI Key: OEUJWQZDVAFKIL-UHFFFAOYSA-N
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Patent
US04920128

Procedure details

Thionyl chloride (7.9 ml) was added dropwise over a 12 min period to a stirred solution of 16.3 g 2-chloro-6-methoxy-3-quinolinecarboxaldehyde oxime in 160 ml dimethylformamide at 0° C. The reaction mixture was stirred for 15 min longer at 0° C. and then at room temperature overnight. The mixture was then quenched in ice-water, and the yellow solid product was collected, washed with water and dried in vacuo at 75° C. to give 14.8 g 2-chloro-6-methoxy-3-quinolinecarbonitrile, m.p. 201°-202° C.
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl:5][C:6]1[C:15]([CH:16]=[N:17]O)=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:19][CH3:20])[CH:12]=2)[N:7]=1>CN(C)C=O>[Cl:5][C:6]1[C:15]([C:16]#[N:17])=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:19][CH3:20])[CH:12]=2)[N:7]=1

Inputs

Step One
Name
Quantity
7.9 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
16.3 g
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C=C1C=NO)OC
Name
Quantity
160 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 min longer at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The mixture was then quenched in ice-water
CUSTOM
Type
CUSTOM
Details
the yellow solid product was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 75° C.

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C=C1C#N)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.8 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.